molecular formula C6H10BrN3 B1378732 5-bromo-3-isopropyl-1-methyl-1H-1,2,4-triazole CAS No. 1548015-10-6

5-bromo-3-isopropyl-1-methyl-1H-1,2,4-triazole

Cat. No.: B1378732
CAS No.: 1548015-10-6
M. Wt: 204.07 g/mol
InChI Key: CXPXYCOXEHTOJQ-UHFFFAOYSA-N
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Description

5-bromo-3-isopropyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of bromine, isopropyl, and methyl groups in the triazole ring imparts unique chemical characteristics to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-isopropyl-1-methyl-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the bromination of 3-isopropyl-1-methyl-1H-1,2,4-triazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Another approach involves the cyclization of appropriate precursors, such as 3-isopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylic acid, in the presence of a brominating agent. This method may require the use of a catalyst and specific reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The choice of brominating agents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-isopropyl-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or primary amines in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., dimethylformamide) are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., tetrahydrofuran) are typically used.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, or amino derivatives of the triazole.

    Oxidation and Reduction: Products vary based on the specific reaction, potentially leading to hydroxylated or dehalogenated derivatives.

    Coupling Reactions: Products are typically biaryl or diaryl compounds with extended conjugation.

Scientific Research Applications

5-bromo-3-isopropyl-1-methyl-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It serves as a precursor for the development of new therapeutic agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-3-isopropyl-1-methyl-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The presence of the bromine atom and the triazole ring can enhance binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1-methyl-1H-1,2,4-triazole
  • 5-bromo-1-methyl-1H-1,2,4-triazole
  • 3-isopropyl-1-methyl-1H-1,2,4-triazole

Uniqueness

5-bromo-3-isopropyl-1-methyl-1H-1,2,4-triazole is unique due to the specific combination of substituents on the triazole ring. The presence of both isopropyl and bromine groups can influence its chemical reactivity and biological activity, making it distinct from other triazole derivatives.

Properties

IUPAC Name

5-bromo-1-methyl-3-propan-2-yl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-4(2)5-8-6(7)10(3)9-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPXYCOXEHTOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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